molecular formula C18H41N5O4 B2963292 {2-[2-(2-Aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine CAS No. 2639634-66-3

{2-[2-(2-Aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine

Cat. No.: B2963292
CAS No.: 2639634-66-3
M. Wt: 391.557
InChI Key: JCAVAOHGTZKRGA-UHFFFAOYSA-N
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Description

{2-[2-(2-Aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine is a branched polyamine derivative featuring a piperazine core substituted with two ethyl chains terminated by repeating ethoxy-amine units. This structure confers high hydrophilicity, pH-dependent ionization, and biocompatibility, making it suitable for applications in drug delivery systems, particularly lipid nanoparticles (LNPs) for mRNA therapeutics . Its design leverages the polyethylene glycol (PEG)-like ethoxy-amine side chains to enhance nanoparticle stability and reduce immunogenicity, while the piperazine core contributes to pH-responsive behavior critical for endosomal escape in mRNA delivery .

Properties

IUPAC Name

2-[2-[2-[2-[4-[2-[2-(2-aminoethoxy)ethoxy]ethyl]piperazin-1-yl]ethylamino]ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H41N5O4/c19-1-11-24-15-17-26-13-4-21-3-5-22-6-8-23(9-7-22)10-14-27-18-16-25-12-2-20/h21H,1-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCAVAOHGTZKRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNCCOCCOCCN)CCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H41N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[2-(2-Aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine involves multiple steps. One common method involves the reaction of 2-(2-(2-aminoethoxy)ethoxy)ethanol with 1,4-dibromobutane to form an intermediate. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

{2-[2-(2-Aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, {2-[2-(2-Aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions of polyamines with biological macromolecules. It may also serve as a ligand in the development of new drugs or as a probe in biochemical assays.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving polyamine metabolism.

Industry

In the industrial sector, this compound can be used in the production of polymers and other materials. Its multiple functional groups allow for the creation of materials with specific properties, such as increased flexibility or enhanced thermal stability.

Mechanism of Action

The mechanism of action of {2-[2-(2-Aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple amino groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Piperazine Derivatives with PEG-like Substituents

C14-4 Ionizable Lipid
  • Structure : The target compound is a key component of the C14-4 ionizable lipid, where it is conjugated with 1,2-epoxytetradecane to form a lipidoid .
  • Application : Used in LNPs for mRNA delivery.
  • Key Findings: The ethoxy-amine chains improve water solubility and prevent nanoparticle aggregation, while the piperazine facilitates pH-dependent membrane disruption. Comparable to SM-102 (Moderna’s lipid) in encapsulation efficiency but lacks direct comparative clinical data .
2-(4-Benzylpiperazin-1-yl)ethylamine
  • Structure : Piperazine core with benzyl and methyl-ethylamine substituents .
  • Application : Biochemical research tool.
  • Key Differences : Lacks PEG-like chains, resulting in lower hydrophilicity. The benzyl group enhances lipophilicity, favoring blood-brain barrier penetration but limiting utility in systemic delivery systems .

Ethoxy-Amine Chains in Therapeutic Agents

N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-7-chloroquinolin-4-amine (Antimalarial Agent)
  • Structure: Quinoline core with ethoxy-amine side chains .
  • Application : Antimalarial activity against Plasmodium falciparum.
  • Key Findings : Demonstrated IC₅₀ values of 60 μM (Heme-HRP assay) and 48 nM (culture assay), comparable to chloroquine. The ethoxy-amine chains likely enhance solubility and bioavailability, enabling efficient parasite targeting .
6-(2-(2-Aminoethoxy)ethoxy)-9-((2R,4S,5R)-4-((tert-butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuran-2-yl)-9H-purin-2-amine
  • Structure : Purine nucleoside analog with ethoxy-amine linkers .
  • Application : Antiviral or anticancer nucleotide prodrugs.
  • Key Findings : The ethoxy-amine moiety improves solubility and metabolic stability, enabling efficient intracellular delivery of the nucleoside .

Ethoxy-Amine Chains in Polymer Chemistry

Synthon 3 (Monomer M3)
  • Structure : Similar ethoxy-amine chains used in copolymer synthesis .
  • Application : DNA-encoded libraries and functional polymers.
  • Key Findings : The hydrophilic ethoxy-amine units enhance polymer-water interactions, critical for chromatography and drug-loading applications .

Comparative Data Table

Compound Name Core Structure Functional Groups Application Key Findings Reference
Target Compound Piperazine Ethoxy-amine chains mRNA LNPs Stabilizes nanoparticles; pH-responsive
C14-4 Ionizable Lipid Lipidoid Target compound + epoxytetradecane mRNA delivery High encapsulation efficiency; clinical-stage utility
N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-7-chloroq. Quinoline Ethoxy-amine chains Antimalarial IC₅₀ = 48 nM (culture assay); solubility-driven efficacy
2-(4-Benzylpiperazin-1-yl)ethylamine Piperazine Benzyl, methyl-ethylamine Biochemical research Lipophilic; unsuitable for systemic delivery
Synthon 3 Polymer backbone Ethoxy-amine chains Functional copolymers Enhances hydrophilicity for chromatography

Critical Analysis of Structural and Functional Divergence

  • Role of Ethoxy-Amine Chains : While the ethoxy-amine motif consistently improves solubility across applications, its functional role varies. In LNPs, it prevents aggregation ; in antimalarials, it enhances bioavailability ; in polymers, it modifies hydrophilicity .
  • Piperazine vs. Heterocyclic Cores: Piperazine’s pH-responsive behavior is unique to drug delivery, whereas quinoline (antimalarial) and purine (nucleotide analog) cores directly engage biological targets .
  • Trade-offs : Longer ethoxy chains improve solubility but may reduce membrane permeability or increase metabolic instability, necessitating structure-activity optimization .

Biological Activity

The compound {2-[2-(2-Aminoethoxy)ethoxy]ethyl}[2-(4-{2-[2-(2-aminoethoxy)ethoxy]ethyl}piperazin-1-yl)ethyl]amine, also known as ENAH5802EA4F, is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies related to this compound.

Chemical Structure and Properties

This compound features a piperazine ring and multiple ethoxy and aminoethoxy groups, contributing to its solubility and potential bioactivity. The molecular formula is C14H33N5O2C_{14}H_{33}N_5O_2, with a molecular weight of approximately 301.45 g/mol. Its structural complexity may facilitate interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those involved in the central nervous system. Its piperazine structure is known for interacting with serotonin and dopamine receptors.
  • Cellular Uptake : The presence of aminoethoxy groups enhances cellular uptake due to increased hydrophilicity, allowing for better penetration through cell membranes.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound could inhibit certain enzymes involved in metabolic pathways, although specific targets have yet to be conclusively identified.

In Vitro Studies

In vitro studies have shown that the compound exhibits significant activity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
SK-OV-3 (Ovarian)3.0
A549 (Lung)5.0
MCF-7 (Breast)4.5

These results indicate a promising anti-cancer activity, particularly in ovarian cancer cells, where treatment resulted in a time-dependent depletion of intracellular proteins associated with cancer progression.

Case Studies

  • Ovarian Cancer Treatment : A study conducted on SK-OV-3 cells demonstrated that treatment with the compound at concentrations above 3 µM led to significant reductions in pirin protein levels, indicating its potential as a therapeutic agent targeting specific cancer pathways .
  • Neurotransmitter Interaction : Research has indicated that compounds with similar structures can modulate neurotransmitter systems, suggesting that this compound may also impact neurological functions .

Q & A

Q. What are the optimal synthetic routes for {compound} considering its branched polyamine and piperazine moieties?

  • Methodological Answer : A stepwise approach is recommended, utilizing protective groups to avoid side reactions. For example:
  • Step 1 : React piperazine with 2-(2-aminoethoxy)ethanol derivatives under DMSO at 120°C (18 hours) to form the piperazine-ethyl ether intermediate .
  • Step 2 : Introduce Boc (tert-butoxycarbonyl) protection for amine groups using di-tert-butyl dicarbonate in THF/H₂O/1,4-dioxane (18 hours, room temperature) to prevent unwanted cross-linking .
  • Step 3 : Deprotect using trifluoroacetic acid (TFA) in CH₂Cl₂ (1 hour, room temperature) to regenerate free amines .
  • Key Conditions : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography.

Table 1 : Critical Reaction Parameters

StepReagents/ConditionsTimeYield (%)
1Piperazine, DMSO, 120°C18 h~65–70
2N-Boc-2-bromoethyl-amine, K₂CO₃, DMF, 80°C18 h~80
3TFA, CH₂Cl₂, rt1 h>90

Q. How can the purity and structural integrity of {compound} be validated post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : Confirm amine proton signals (δ 1.5–2.5 ppm) and ether linkages (δ 3.4–3.8 ppm). Compare integrals to expected H-count .
  • High-Performance Liquid Chromatography (HPLC) : Achieve >98% purity using a C18 column (acetonitrile/water gradient, 0.1% TFA).
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z ~450–500, depending on substituents) .

Advanced Research Questions

Q. What computational strategies are effective for predicting {compound}'s binding affinity to adenosine receptors (ARs)?

  • Methodological Answer : Use AutoDock4 with receptor flexibility settings:
  • Receptor Preparation : Assign partial charges to ARs (e.g., A₂A subtype) using AMBER force fields. Include flexible side chains (e.g., Glu169, His264) to model induced-fit binding .
  • Ligand Docking : Define a grid box (60 × 60 × 60 Å) centered on the receptor’s active site. Run 100 Lamarckian genetic algorithm (LGA) simulations with 2.5 million energy evaluations each .
  • Validation : Cross-dock against known AR antagonists (e.g., ZM241385) to validate scoring function accuracy (RMSD < 2.0 Å) .

Q. How can molecular dynamics (MD) simulations elucidate the stability of {compound} in biological systems?

  • Methodological Answer :
  • Setup : Simulate {compound} in explicit solvent (TIP3P water, 150 mM NaCl) using GROMACS or NAMD. Equilibrate for 100 ns at 310 K .
  • Analysis :
  • Root Mean Square Deviation (RMSD) : Assess conformational stability (target < 3 Å).
  • Hydrogen Bonding : Track interactions between {compound}'s amines and receptor residues (e.g., AR Asp52).
  • Solvent Accessibility : Calculate solvent-accessible surface area (SASA) to evaluate hydrophobic shielding.

Q. How can contradictions in structure-activity relationship (SAR) data for {compound} derivatives targeting GPCRs be resolved?

  • Methodological Answer :
  • Data Normalization : Account for assay variability (e.g., cAMP vs. β-arrestin signaling in AR studies) .
  • Substituent Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity. For example:
  • Electron-Withdrawing Groups (e.g., -NO₂) may enhance affinity for A₁ ARs but reduce selectivity.
  • Bulkier Substituents on the piperazine ring (e.g., phenyl groups) often improve metabolic stability .
  • Table 2 : Example SAR Trends
Substituent PositionGroupA₂A AR IC₅₀ (nM)Selectivity (A₂A/A₁)
Piperazine C-4-Ph12 ± 215:1
Piperazine C-4-CF₃8 ± 18:1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.